![molecular formula C6H13ClFNO B1441141 3-(2-Fluoroethoxy)pyrrolidine hydrochloride CAS No. 1219979-95-9](/img/structure/B1441141.png)
3-(2-Fluoroethoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Fluoroethoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1219979-95-9 . It has a molecular weight of 169.63 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H13ClFNO . Its Inchi Code is 1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine compounds are known to be involved in a variety of biological activities . They have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.63 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are essential in medicinal chemistry due to their versatility, stereochemistry, and ability to enhance the three-dimensional profile of molecules. These characteristics make pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, attractive scaffolds for the development of bioactive compounds. The pyrrolidine scaffold's sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing 3D coverage through a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This review emphasizes the structural diversity and biological activity enhancement through various synthetic strategies and stereochemistry considerations.
Fluorinated Compounds in Medicine
Fluorinated compounds play a pivotal role in drug development, offering enhanced bioavailability, stability, and interaction with biological targets. The introduction of fluorine atoms into organic molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, fluorinated pyrimidines, like 5-Fluorouracil, exhibit potent anticancer activity through the inhibition of thymidylate synthase, demonstrating the critical role of fluorine in medicinal chemistry. The review on fluorinated pyrimidines outlines the development and therapeutic applications of these compounds, highlighting their significance in treating cancer and the methods for their synthesis, including the incorporation of radioactive and stable isotopes for metabolic studies (Gmeiner, 2020).
Future Directions
Mechanism of Action
- The primary target of 3-(2-Fluoroethoxy)pyrrolidine hydrochloride is not explicitly mentioned in the available literature. However, pyrrolidine alkaloids, to which this compound belongs, have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, and neuropharmacological effects .
Target of Action
Result of Action
properties
IUPAC Name |
3-(2-fluoroethoxy)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWXWDTJYWEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219979-95-9 | |
Record name | Pyrrolidine, 3-(2-fluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.